REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B.C1COCC1.O.Cl>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture is then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated at 65° C. for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture is then concentrated to a volume of circa 150 mL by rotary evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
DISSOLUTION
|
Details
|
the precipitate is redissolved in ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |